6-benzyl-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
6-benzyl-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a triazole ring fused to a pyrimidine ring, with benzyl and ethoxyphenyl substituents, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 6-Benzyl-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound can potentially halt cell cycle progression, making it a promising candidate for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and CDK2, which prevents CDK2 from performing its normal function in cell cycle progression . The exact nature of this interaction and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . Under normal conditions, CDK2 promotes the transition from the G1 phase to the S phase of the cell cycle. When cdk2 is inhibited by the compound, this transition is halted, potentially leading to cell cycle arrest .
Result of Action
The primary result of the compound’s action is the inhibition of cell cycle progression, potentially leading to cell cycle arrest . This can result in the death of rapidly dividing cells, such as cancer cells . In addition, the compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 .
Preparation Methods
The synthesis of 6-benzyl-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of N-substituted 4-amino-3-benzyl-1,2,3-triazole-5-carboxamides with phosphorus oxochloride and dimethylformamide at elevated temperatures can yield the desired triazolopyrimidine . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
6-benzyl-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the triazole or pyrimidine rings are replaced by other functional groups.
Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common reagents and conditions used in these reactions include phosphorus oxochloride, dimethylformamide, sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
6-benzyl-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its antiviral and anticancer properties.
1,2,3-Triazole derivatives: These compounds also exhibit a wide range of biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
6-benzyl-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-2-26-16-10-8-15(9-11-16)24-18-17(21-22-24)19(25)23(13-20-18)12-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWPPTWEQJYWGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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